4-Amino-3-fluoro-5-nitrobenzotrifluoride
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Overview
Description
4-Amino-3-fluoro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4F3N2O2. It is a derivative of benzotrifluoride, characterized by the presence of amino, fluoro, and nitro functional groups on the benzene ring.
Mechanism of Action
Target of Action
It is known that the compound is a fluorinated building block , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
The ortho-substituted fluorine in 2-Fluoro-6-nitro-4-(trifluoromethyl)aniline can perform nucleophilic aromatic substitution . This property makes it an excellent precursor for the synthesis of various heterocyclic compounds .
Biochemical Pathways
It is known to be a precursor for the synthesis of various heterocyclic compounds such as quinoxalines, quinoline, benzoimidazotriazines, phenazines, and phenoxazines . These compounds are involved in a wide range of biochemical pathways.
Pharmacokinetics
Its molecular weight (17911 g/mol ) and boiling point (155 °C ) suggest that it may have reasonable bioavailability.
Result of Action
It is known to be used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane , suggesting it may have a role in the synthesis of complex organic compounds.
Action Environment
It is generally recommended to store the compound at room temperature , suggesting that it is stable under standard environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-5-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride followed by amination. The nitration process can be carried out using mixed acids (a combination of nitric acid and sulfuric acid) under controlled temperature conditions to ensure safety and efficiency . The resulting nitro compound is then subjected to amination using suitable reagents such as ammonia or amines under appropriate conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous-flow reactors. These reactors offer better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. The continuous-flow process also enhances safety by minimizing the risk of exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-3-fluoro-5-aminobenzotrifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Amino-3-fluoro-5-nitrosobenzotrifluoride or this compound.
Scientific Research Applications
4-Amino-3-fluoro-5-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzotrifluoride: Lacks the amino group, making it less versatile in certain reactions.
3-Nitrobenzotrifluoride: Lacks both the amino and fluoro groups, resulting in different reactivity and applications.
Uniqueness
4-Amino-3-fluoro-5-nitrobenzotrifluoride is unique due to the combination of amino, fluoro, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .
Properties
IUPAC Name |
2-fluoro-6-nitro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJROXCNNAAYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217304-18-1 |
Source
|
Record name | 4-Amino-3-fluoro-5-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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